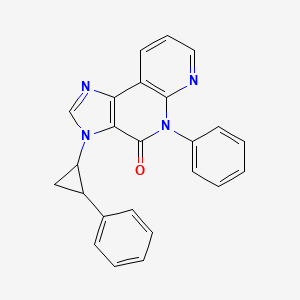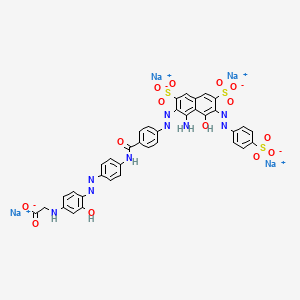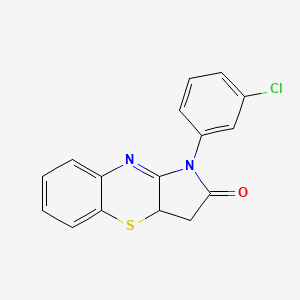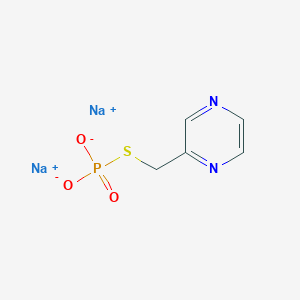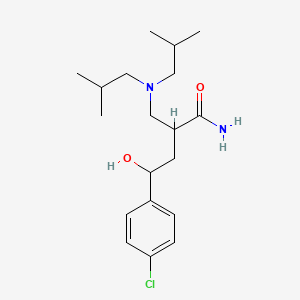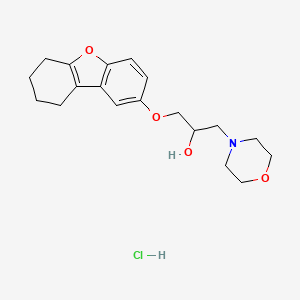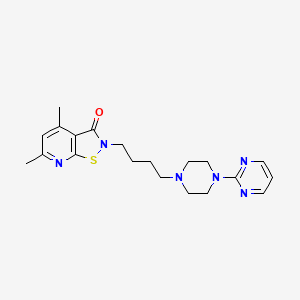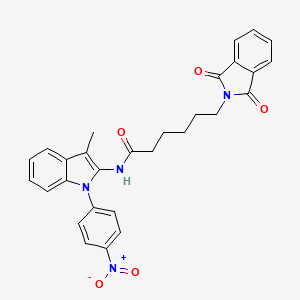
Cdr2.ame(39-44)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cdr2.ame(39-44) est un composé synthétique dérivé de la région déterminante de complémentarité 2 (CDR2) de la protéine CD4. Ce composé est conçu pour imiter la structure de la région CDR2 et a été modifié pour améliorer son affinité de liaison et sa stabilité. Il est principalement utilisé en recherche pour étudier les interactions entre CD4 et d'autres protéines, telles que la protéine d'enveloppe du virus de l'immunodéficience humaine (VIH) gp120 .
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse de Cdr2.ame(39-44) implique l'utilisation de techniques de synthèse peptidique en phase solide (SPPS). Le processus commence par la fixation du premier acide aminé à une résine solide, suivie de l'ajout séquentiel d'acides aminés protégés. Chaque acide aminé est couplé à la chaîne peptidique en croissance à l'aide de réactifs de couplage tels que le N,N'-diisopropylcarbodiimide (DIC) et l'hydroxybenzotriazole (HOBt). Une fois la chaîne peptidique entièrement assemblée, elle est clivée de la résine et déprotégée pour donner le produit final .
Méthodes de production industrielle
La production industrielle de Cdr2.ame(39-44) suit des principes similaires à la synthèse en laboratoire, mais à une échelle plus grande. Les synthétiseurs peptidiques automatisés sont souvent utilisés pour augmenter l'efficacité et la cohérence. L'utilisation de la chromatographie liquide haute performance (HPLC) garantit la pureté du produit final .
Analyse Des Réactions Chimiques
Types de réactions
Cdr2.ame(39-44) subit principalement des interactions de liaison plutôt que des réactions chimiques traditionnelles. Il est conçu pour interagir avec des protéines spécifiques, telles que gp120, par le biais d'interactions non covalentes telles que les liaisons hydrogène, les interactions hydrophobes et les forces de van der Waals .
Réactifs et conditions courants
La synthèse de Cdr2.ame(39-44) implique des réactifs tels que le DIC, le HOBt et divers acides aminés protégés. Les conditions de réaction comprennent généralement des solvants anhydres, des températures contrôlées et des atmosphères inertes pour prévenir les réactions secondaires .
Principaux produits formés
Le principal produit formé par la synthèse de Cdr2.ame(39-44) est le peptide lui-même. Il n'y a pas de sous-produits importants car la synthèse est conçue pour être très spécifique et efficace .
Applications de recherche scientifique
Cdr2.ame(39-44) a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier la synthèse peptidique et les interactions protéiques.
Industrie : Utilisé dans le développement de tests diagnostiques et d'agents thérapeutiques ciblant les voies liées à CD4.
Mécanisme d'action
Cdr2.ame(39-44) exerce ses effets en se liant à des régions spécifiques des protéines cibles, telles que gp120. Cette liaison inhibe l'interaction entre gp120 et CD4, empêchant ainsi l'entrée du VIH dans les lymphocytes T. Les cibles moléculaires impliquées comprennent le récepteur CD4 et la protéine gp120 du VIH .
Applications De Recherche Scientifique
Cdr2.ame(39-44) has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and protein interactions.
Mécanisme D'action
Cdr2.ame(39-44) exerts its effects by binding to specific regions of target proteins, such as gp120. This binding inhibits the interaction between gp120 and CD4, thereby preventing the entry of HIV into T-cells. The molecular targets involved include the CD4 receptor and the gp120 protein of HIV .
Comparaison Avec Des Composés Similaires
Composés similaires
Cdr3.ame(82-89) : Un autre peptide synthétique dérivé de la région CDR3 de CD4, utilisé pour étudier des interactions similaires avec gp120.
Cdr1.ame(50-55) : Un peptide dérivé de la région CDR1 de CD4, également utilisé en recherche sur les interactions protéiques.
Unicité
Cdr2.ame(39-44) est unique en son genre par son affinité de liaison spécifique et sa stabilité, ce qui en fait un outil précieux dans la recherche sur les interactions CD4 et VIH. Sa conception permet une modulation précise des interactions protéiques, fournissant des informations sur les mécanismes de la réponse immunitaire et de l'infection virale .
Propriétés
Numéro CAS |
187826-36-4 |
|---|---|
Formule moléculaire |
C53H70N12O15S2 |
Poids moléculaire |
1179.3 g/mol |
Nom IUPAC |
(2S)-2-[[(4R,7S,10S,13S,19S,22S,25R)-22-(2-amino-2-oxoethyl)-19-(3-amino-3-oxopropyl)-25-[[(2S)-2-amino-3-phenylpropanoyl]amino]-10-benzyl-13-(hydroxymethyl)-7-(2-methylpropyl)-6,9,12,15,18,21,24-heptaoxo-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacosane-4-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C53H70N12O15S2/c1-28(2)19-35-47(73)65-41(52(78)63-38(53(79)80)22-31-13-15-32(67)16-14-31)27-82-81-26-40(64-45(71)33(54)20-29-9-5-3-6-10-29)51(77)62-37(23-43(56)69)49(75)59-34(17-18-42(55)68)46(72)57-24-44(70)58-39(25-66)50(76)61-36(48(74)60-35)21-30-11-7-4-8-12-30/h3-16,28,33-41,66-67H,17-27,54H2,1-2H3,(H2,55,68)(H2,56,69)(H,57,72)(H,58,70)(H,59,75)(H,60,74)(H,61,76)(H,62,77)(H,63,78)(H,64,71)(H,65,73)(H,79,80)/t33-,34-,35-,36-,37-,38-,39-,40-,41-/m0/s1 |
Clé InChI |
JBOCLVKPAPDZIX-JBRKIFEHSA-N |
SMILES isomérique |
CC(C)C[C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)CO)CCC(=O)N)CC(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O |
SMILES canonique |
CC(C)CC1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CO)CCC(=O)N)CC(=O)N)NC(=O)C(CC3=CC=CC=C3)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2S,3S)-2-methyloxolan-3-yl] N-[(2R,3R)-4-[(3aR,6S,7aS)-6-(tert-butylcarbamoyl)-3,3a,4,6,7,7a-hexahydro-2H-thieno[3,2-c]pyridin-5-yl]-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate](/img/structure/B12744887.png)

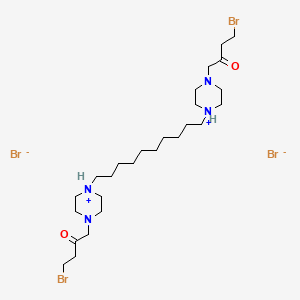
![methyl N-[(1S)-1-[[(1S,2S)-1-benzyl-2-hydroxy-3-[[[(2S)-2-(methoxycarbonylamino)-3,3-dimethyl-butanoyl]amino]-[(4-thiazol-5-ylphenyl)methyl]amino]propyl]carbamoyl]-2,2-dimethyl-propyl]carbamate](/img/structure/B12744914.png)

